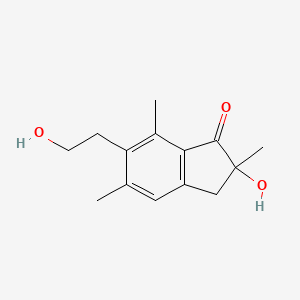
Pterosin N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Pterosin N typically involves the isolation and characterization of pterosins from plant sources such as Pteridium aquilinum (bracken fern) . The process includes systematic phytochemical investigations of the plant’s rhizome, followed by detailed analysis using nuclear magnetic resonance spectroscopy and other techniques
Analyse Des Réactions Chimiques
Pterosin N undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of pterosins, which can be further analyzed for their biological activities .
Applications De Recherche Scientifique
Pterosin N has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic activities against various human tumor cell lines, indicating potential use in cancer research . Additionally, pterosins, including this compound, have shown anti-inflammatory, anti-diabetic, and anti-tuberculosis properties . These compounds are also used as chemical markers for the Pteridaceae family in phytochemical studies .
Mécanisme D'action
The mechanism of action of Pterosin N involves its interaction with specific molecular targets and pathways. For example, pterosins have been found to inhibit enzymes such as β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease . This inhibition occurs through a specific structure-activity relationship, with this compound exhibiting strong blood-brain barrier permeability .
Comparaison Avec Des Composés Similaires
Pterosin N can be compared with other similar compounds such as Pterosin A, Pterosin B, and Pterosin C . These compounds share a similar indanone structure but differ in their functional groups and biological activities . For instance, Pterosin B has been studied for its therapeutic effects on cardiomyocyte hypertrophy, while Pterosin A has shown potential as a lead compound for anti-diabetic drugs . The uniqueness of this compound lies in its specific interactions with molecular targets related to neurodegenerative diseases .
Propriétés
Numéro CAS |
54797-11-4 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C14H18O3/c1-8-6-10-7-14(3,17)13(16)12(10)9(2)11(8)4-5-15/h6,15,17H,4-5,7H2,1-3H3 |
Clé InChI |
FQLXILLXEWJGFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)O |
melting_point |
165 - 167 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















